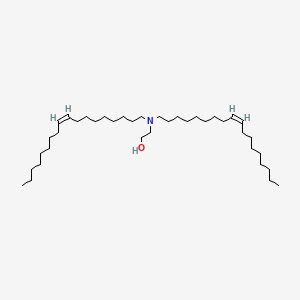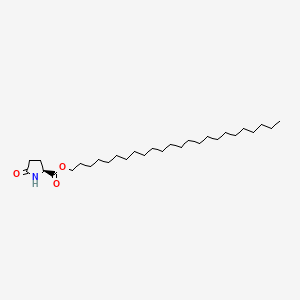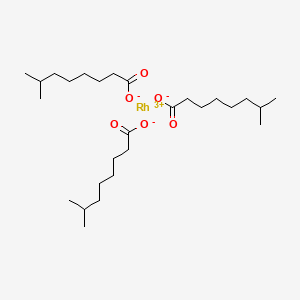
Rhodium tris(isononanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium tris(isononanoate) is a coordination compound with the molecular formula C27H51O6Rh. It is a rhodium(III) complex where the rhodium metal center is coordinated by three isononanoate ligands. This compound is known for its applications in catalysis, particularly in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rhodium tris(isononanoate) can be synthesized through the reaction of rhodium(III) chloride with isononanoic acid in the presence of a base. The reaction typically involves dissolving rhodium(III) chloride in a suitable solvent, such as ethanol or methanol, and then adding isononanoic acid and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the formation of the rhodium tris(isononanoate) complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of rhodium tris(isononanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography to ensure it meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Rhodium tris(isononanoate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The isononanoate ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) or rhodium(V) complexes, while reduction can produce rhodium(I) or rhodium(0) species .
Aplicaciones Científicas De Investigación
Rhodium tris(isononanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation.
Biology: Rhodium complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore the use of rhodium complexes in drug development and as therapeutic agents.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of rhodium tris(isononanoate) in catalytic processes involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center can undergo changes in oxidation state, enabling it to participate in redox reactions. The isononanoate ligands provide stability to the complex and can influence the reactivity and selectivity of the rhodium center .
Comparación Con Compuestos Similares
Similar Compounds
Rhodium tris(acetate): Similar in structure but with acetate ligands instead of isononanoate.
Rhodium tris(propionate): Contains propionate ligands.
Rhodium tris(butyrate): Contains butyrate ligands.
Uniqueness
Rhodium tris(isononanoate) is unique due to the presence of isononanoate ligands, which provide distinct steric and electronic properties compared to other carboxylate ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications .
Propiedades
Número CAS |
93963-87-2 |
|---|---|
Fórmula molecular |
C27H51O6Rh |
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
7-methyloctanoate;rhodium(3+) |
InChI |
InChI=1S/3C9H18O2.Rh/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
Clave InChI |
NSNOZBBIKWSAIZ-UHFFFAOYSA-K |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


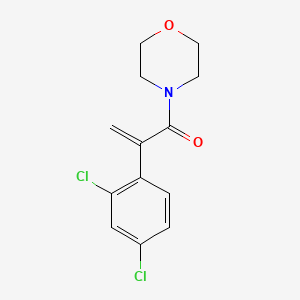
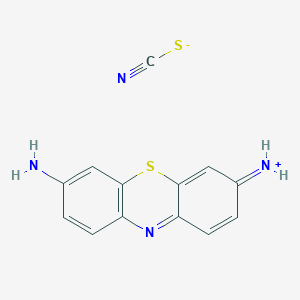
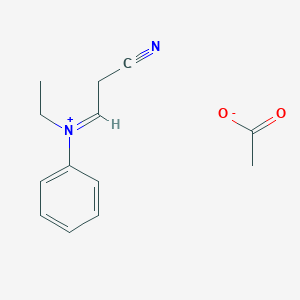


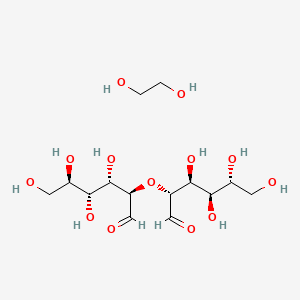
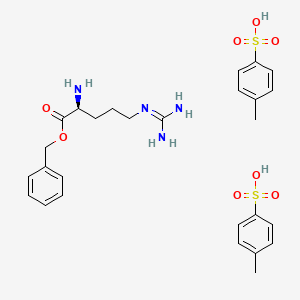
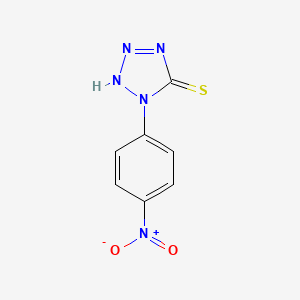
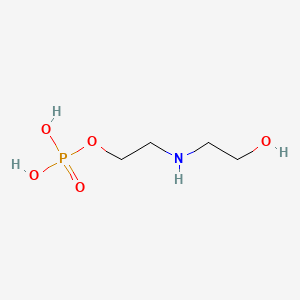

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

